1-(2-chloro-6-fluorobenzyl)-2-(methoxymethyl)-1H-benzimidazole

logP Lipophilicity Membrane permeability

Select this compound for its unique N1-(2-chloro-6-fluorobenzyl) and C2-methoxymethyl pharmacophore—a combination absent from simpler benzimidazoles. With logP 3.93 and TPSA 19.6 Ų, it is optimized for intracellular enzyme, nuclear receptor, and CNS target screening decks where membrane permeability is critical. Congruent with FLAP modulator patents (US 8,952,177), it serves as a logical follow-up analog. Stocked in screening libraries with documented lot-specific purity, enabling procurement within days versus 4–8 weeks for custom synthesis. An ideal matched molecular pair comparator for reducing hERG/CYP2D6 liabilities.

Molecular Formula C16H14ClFN2O
Molecular Weight 304.75
CAS No. 637745-53-0
Cat. No. B2476001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chloro-6-fluorobenzyl)-2-(methoxymethyl)-1H-benzimidazole
CAS637745-53-0
Molecular FormulaC16H14ClFN2O
Molecular Weight304.75
Structural Identifiers
SMILESCOCC1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)F
InChIInChI=1S/C16H14ClFN2O/c1-21-10-16-19-14-7-2-3-8-15(14)20(16)9-11-12(17)5-4-6-13(11)18/h2-8H,9-10H2,1H3
InChIKeyOEBYJRYOUJILAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 8 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Chloro-6-fluorobenzyl)-2-(methoxymethyl)-1H-benzimidazole (CAS 637745-53-0): Procurement-Ready Physicochemical Profile and Screening Provenance


1-(2-Chloro-6-fluorobenzyl)-2-(methoxymethyl)-1H-benzimidazole is a fully synthetic small molecule (C₁₆H₁₄ClFN₂O, MW 304.74 g/mol) from the benzimidazole class that bears a 2-chloro-6-fluorobenzyl substituent at N1 and a methoxymethyl group at C2 . The compound is catalogued as a screening compound (ChemDiv ID 8015-2918) with a measured logP of 3.93, logD of 3.93, and a low topological polar surface area of 19.6 Ų, indicating moderate lipophilicity and good membrane-permeability potential . It is commercially available from multiple vendors in research-grade purity for early-stage discovery workflows .

Why 1-(2-Chloro-6-fluorobenzyl)-2-(methoxymethyl)-1H-benzimidazole Cannot Be Replaced by a Simpler Benzimidazole in Focused Screening Libraries


In the benzimidazole class, even modest changes to the N1‑benzyl or C2‑alkyl substituents can drastically alter lipophilicity, hydrogen‑bonding capacity, and target‑binding conformation [1]. The target compound’s specific combination of a 2-chloro‑6‑fluorobenzyl group and a methoxymethyl side‑chain creates a unique three‑dimensional pharmacophore that is absent in the unsubstituted core (benzimidazole, logP ~1.3) or in analogs that carry only one of the two substituents . Generic substitution with a simpler benzimidazole would therefore change both the physicochemical driving forces for target engagement and the shape complementarity to protein binding sites, invalidating any structure‑activity relationship built on the original scaffold.

Quantitative Differentiation Evidence for 1-(2-Chloro-6-fluorobenzyl)-2-(methoxymethyl)-1H-benzimidazole vs. Its Closest Structural Analogs


Lipophilicity Advantage Over the Unsubstituted Benzimidazole Core

The measured logP of the target compound (3.93) is approximately 2.6 log units higher than that of unsubstituted benzimidazole (logP ~1.3), a shift that translates to roughly a 400‑fold increase in octanol‑water partition coefficient [1]. This difference directly impacts the compound’s ability to passively cross lipid bilayers and engage intracellular targets, making it a more suitable starting point for programs requiring moderate lipophilicity without the need for additional pro‑drug strategies.

logP Lipophilicity Membrane permeability

Reduced Polar Surface Area Relative to N1‑Unsubstituted 2‑Methoxymethyl Analog

The target compound’s topological polar surface area (TPSA) is 19.6 Ų , which is significantly lower than the TPSA of 2‑(methoxymethyl)‑1H‑benzimidazole (estimated ~38 Ų due to the additional hydrogen‑bond donor on N1) . The lower PSA value falls well below the 60–70 Ų threshold commonly associated with favourable blood‑brain barrier penetration and oral absorption, conferring a physicochemical advantage for CNS‑oriented screening collections.

PSA Blood-brain barrier Oral bioavailability

Aqueous Solubility Differentiation vs. Des‑chloro/fluoro Analog

The target compound exhibits a computed logSw (intrinsic solubility) of –4.24 . Although no direct experimental solubility comparison with the des‑chloro/fluoro analog has been published, class‑level SAR indicates that the introduction of halogens on the benzyl ring typically reduces aqueous solubility by 0.5–1.5 log units relative to the unsubstituted benzyl derivative [1]. This moderate reduction can be advantageous for achieving sustained target exposure in cell‑based assays while still maintaining sufficient solubility for DMSO‑stock handling at typical screening concentrations (10 mM).

Solubility logSw Formulation

Sourcing and Purity Consistency Relative to Non‑Catalogued Analogs

The compound is stocked as a pre‑plated screening compound by ChemDiv (ID 8015-2918) with a guaranteed identity and purity suitable for high‑throughput screening, and is also available from Aladdin (Wanvibio) with lot‑specific certificate of analysis . In contrast, many close analogs such as 1‑(2‑chloro‑6‑fluorobenzyl)‑1H‑benzimidazol‑2‑ylmethanol are not maintained in commercial screening libraries and must be custom‑synthesized, introducing batch‑to‑batch variability and longer lead times [1]. For procurement decisions, this translates to immediate availability and documented quality control.

Purity Reproducibility Vendor qualification

Optimal Application Scenarios for Procuring 1-(2-Chloro-6-fluorobenzyl)-2-(methoxymethyl)-1H-benzimidazole


Focused Screening Library Design for Intracellular and CNS Targets

With a logP of 3.93 and a TPSA of 19.6 Ų, the compound is ideally suited for inclusion in small‑molecule screening decks aimed at intracellular enzymes, nuclear receptors, or CNS targets where passive membrane permeability is a prerequisite . Its physicochemical profile places it within the desirable property space for lead‑like and drug‑like compound collections, making it a rational choice over more polar benzimidazole analogs that may fail to penetrate cell membranes [1].

Structure–Activity Relationship (SAR) Expansion Around Benzimidazole FLAP Modulators

The 2‑chloro‑6‑fluorobenzyl motif is a known pharmacophoric element in 5‑lipoxygenase‑activating protein (FLAP) modulator patents (e.g., US 8,952,177) [2]. Although no direct FLAP data exist for this specific compound, its structural congruence with the patented series makes it a logical follow‑up analog for FLAP‑targeted medicinal chemistry programs, where the methoxymethyl group offers a distinct electronic and steric profile compared to the alkyl or alcohol substituents explored in the original patent [3].

Hit‑Confirmation Workflows Requiring Rapid Analog Access

Because the compound is stocked in at least two commercial screening libraries (ChemDiv and Aladdin) with documented lot‑specific purity, it can be procured and retested within days . This contrasts with structurally similar but uncatalogued benzimidazoles, which may require 4–8 weeks for custom synthesis, delaying hit‑confirmation and dose‑response studies [4].

Negative Control or Counter‑Screen for 1‑(2‑Chloro‑6‑fluorobenzyl)‑2‑(pyrrolidin‑1‑ylmethyl)‑1H‑benzimidazole Series

In projects exploring N1‑(2‑chloro‑6‑fluorobenzyl)‑benzimidazoles with basic amine side chains at C2, the methoxymethyl analog can serve as a matched molecular pair that replaces the basic pyrrolidine with a neutral ether. This change is predicted to reduce hERG and CYP2D6 liabilities while preserving the core lipophilicity, offering a clean comparator for elucidating the contribution of the basic center to target binding and off‑target pharmacology [1][3].

Quote Request

Request a Quote for 1-(2-chloro-6-fluorobenzyl)-2-(methoxymethyl)-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.